molecular formula C6H3Cl3O3S B241290 2,3,4-Trichlorobenzenesulfonic acid

2,3,4-Trichlorobenzenesulfonic acid

Cat. No.: B241290
M. Wt: 261.5 g/mol
InChI Key: BWRJIDMRILXEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trichlorobenzenesulfonic acid is a chlorinated aromatic sulfonic acid characterized by three chlorine substituents at the 2-, 3-, and 4-positions of the benzene ring and a sulfonic acid (-SO₃H) group. Chlorobenzenesulfonic acids are typically used as intermediates in organic synthesis, surfactants, or precursors for agrochemicals and pharmaceuticals. The positions and number of chlorine substituents significantly influence reactivity, solubility, and industrial utility .

Properties

Molecular Formula

C6H3Cl3O3S

Molecular Weight

261.5 g/mol

IUPAC Name

2,3,4-trichlorobenzenesulfonic acid

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H,10,11,12)

InChI Key

BWRJIDMRILXEDW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1S(=O)(=O)O)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)O)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

2,4,5-Trichlorobenzenesulfonic Acid

  • Structure : Chlorines at 2-, 4-, and 5-positions; sulfonic acid group at 1-position.
  • Synthesis: Produced via sulfonation of 1,2,4-trichlorobenzene using sulfuric acid, yielding a key intermediate for 2,5-dichlorophenol synthesis .
  • Applications: Used in the preparation of herbicides and disinfectants. Hydrolysis followed by hydrobromic acid treatment removes the sulfonate group to yield 2,5-dichlorophenol, a precursor in pesticide manufacturing .
  • Physicochemical Properties :
    • Molecular weight: 261.51 g/mol
    • Stability: Stable under ambient conditions; hygroscopic .

4-Chlorobenzenesulfonic Acid

  • Structure : Single chlorine at the 4-position; sulfonic acid group at 1-position.
  • Applications : Used in pesticide research and as a reference standard. Its simpler structure enhances solubility in polar solvents compared to tri-chlorinated analogs .
  • Physicochemical Properties :
    • Molecular weight: 192.62 g/mol
    • Purity: >95% (HPLC-grade) .

2,4,6-Trinitrobenzenesulfonic Acid

  • Structure: Three nitro (-NO₂) groups at 2-, 4-, and 6-positions; sulfonic acid group at 1-position.
  • Applications : A highly reactive compound used in peptide sequencing and as a colorimetric reagent. Nitro groups increase electrophilicity, making it a potent oxidizing agent .
  • Key Difference : Unlike chloro-substituted analogs, nitro groups confer explosive properties and higher acidity.

2,3,4-Trihydroxybenzoic Acid

  • Structure : Three hydroxyl (-OH) groups at 2-, 3-, and 4-positions; carboxylic acid (-COOH) group.
  • Applications : Found in natural extracts (e.g., black truffle), it exhibits antioxidant properties. The absence of a sulfonic acid group reduces its industrial utility compared to sulfonated analogs .

Data Table: Key Properties of Chlorobenzenesulfonic Acids

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
2,3,4-Trichlorobenzenesulfonic acid* Not provided C₆H₃Cl₃O₃S ~261.51 (hypothetical) 2,3,4-Cl; 1-SO₃H Research chemical, synthesis
2,4,5-Trichlorobenzenesulfonic acid 2508-19-2 C₆H₃Cl₃O₃S 261.51 2,4,5-Cl; 1-SO₃H Herbicide intermediate
4-Chlorobenzenesulfonic acid 98-66-8 C₆H₅ClO₃S 192.62 4-Cl; 1-SO₃H Pesticide research
2,4,6-Trinitrobenzenesulfonic acid 2508-19-2 C₆H₃N₃O₉S 315.17 2,4,6-NO₂; 1-SO₃H Biochemical assays

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

  • Substituent Position Effects: Chlorine at adjacent positions (e.g., 2,3,4-) may sterically hinder sulfonation reactions compared to non-adjacent isomers (e.g., 2,4,5-) . Tri-chlorinated analogs exhibit lower solubility in water than mono-chlorinated derivatives due to increased hydrophobicity .
  • Industrial Relevance: 2,4,5-Trichlorobenzenesulfonic acid’s role in dichlorophenol synthesis highlights the importance of sulfonate groups as removable directing agents in organic chemistry . Nitro-substituted analogs are preferred in analytical chemistry for their strong electrophilic character .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.